4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
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Overview
Description
4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is an organic compound characterized by the presence of a trifluoromethyl group and a pyrazole ring
Mechanism of Action
Target of Action
The primary targets of the compound “4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline” are currently unknown. The compound belongs to the class of trifluoromethylated compounds, which are of significant importance in the pharmaceutical industry . .
Mode of Action
Trifluoromethylated compounds are known to interact with various biological targets, influencing their function . The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially improving its interaction with target proteins .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Trifluoromethylated compounds are widely used in pharmaceuticals and agrochemicals, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound bay-876, a potent, highly selective, cell-permeable inhibitor of glucose transporter glut1, has a similar trifluoromethyl group . This suggests that “4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline” might also exhibit good cell permeability and bioavailability.
Result of Action
The presence of the trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline typically involves the reaction of 5-methyl-3-(trifluoromethyl)-1H-pyrazole with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated anilines, reduced amines, and oxidized quinones .
Scientific Research Applications
4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-(trifluoromethyl)aniline
- 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
- 5,7-bis(trifluoromethyl)quinoline-4(1H)-one
Uniqueness
4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is unique due to the presence of both a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrazole ring contributes to its reactivity and potential biological activities .
Properties
IUPAC Name |
4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-6-10(11(12,13)14)16-17(7)9-4-2-8(15)3-5-9/h2-6H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVCQAYJONFPLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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